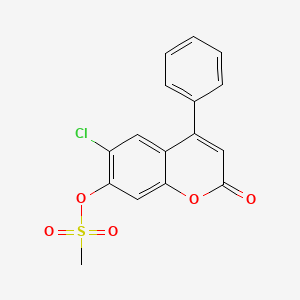![molecular formula C21H12FNO5 B4855880 2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid](/img/structure/B4855880.png)
2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid
Vue d'ensemble
Description
2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid, also known as CFQ, is a synthetic compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of quinolone carboxylic acids, which have been extensively studied for their antibacterial and anticancer properties. CFQ has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. 2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid may also inhibit the activity of other enzymes involved in cell growth and division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is an important factor in the spread of cancer to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid has several advantages for laboratory experiments, including its high purity and stability, as well as its ability to inhibit the growth of a wide range of cancer cell lines. However, its solubility in aqueous solutions is limited, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid, including the development of new synthetic methods for producing the compound, the investigation of its mechanism of action in more detail, and the exploration of its potential applications in combination with other anticancer drugs. Additionally, further studies are needed to determine the optimal dosage and administration schedule for 2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid in clinical settings, as well as its potential side effects and toxicity.
Applications De Recherche Scientifique
2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid has been the subject of numerous scientific studies, particularly in the field of cancer research. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of anticancer drugs.
Propriétés
IUPAC Name |
2-[5-(2-carboxyphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO5/c22-11-5-6-16-14(9-11)15(21(26)27)10-17(23-16)19-8-7-18(28-19)12-3-1-2-4-13(12)20(24)25/h1-10H,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIZZMLGYNTZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-Carboxyphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4855798.png)
![N-(2-furylmethyl)-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4855813.png)
![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B4855816.png)

![N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4855830.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4855837.png)
![2-{[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4855847.png)
![N-(tert-butyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4855854.png)

![2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4855879.png)
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4855889.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)urea](/img/structure/B4855893.png)
![N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4855908.png)